molecular formula C10H15NO2 B1442027 3-Amino-1-(2-methoxyphenyl)propan-1-ol CAS No. 42432-86-0

3-Amino-1-(2-methoxyphenyl)propan-1-ol

Cat. No.: B1442027
CAS No.: 42432-86-0
M. Wt: 181.23 g/mol
InChI Key: MBEOHFGQMAYWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

3-Amino-1-(2-methoxyphenyl)propan-1-ol belongs to the β-amino alcohol family, characterized by a propanol backbone with an amino group (-NH₂) and a 2-methoxyphenyl substituent. Its systematic IUPAC name reflects the priority of functional groups: the hydroxyl (-OH) group on carbon 1 of the propanol chain takes precedence over the amino group, which resides on carbon 3. The 2-methoxyphenyl moiety is attached to carbon 1, completing the structural hierarchy.

The molecular formula C₁₀H₁₅NO₂ is derived from:

  • C₁₀ : One 2-methoxyphenyl group (C₆H₄OCH₃) and a propanol chain (C₃H₇OH)
  • H₁₅ : Hydrogen atoms distributed across the phenyl ring, methoxy group, propanol chain, and amino group
  • N : Single amino group
  • O₂ : One hydroxyl group and one methoxy group

This formula aligns with structurally related β-amino alcohols, such as 3-amino-1-phenylpropan-1-ol (C₉H₁₃NO), differing only by the addition of a methoxy substituent on the phenyl ring.

Stereochemical Configuration and Chiral Center Dynamics

The compound’s stereochemistry depends on the spatial arrangement of substituents. While the propanol backbone itself is achiral, the presence of a chiral center is contingent on the connectivity of functional groups. In this compound, the amino group on carbon 3 and the hydroxyl group on carbon 1 do not create a stereogenic center, as the central carbon (C2) is bonded to identical groups (two CH₂ units).

However, stereochemical complexity arises in analogous compounds where substituents create asymmetry. For example, (s)-3-amino-3-(4-methoxyphenyl)propan-1-ol (CID 7157309) features a chiral center at C3 due to distinct substituents: a 4-methoxyphenyl group, an amino group, and two non-identical hydrogen atoms. This highlights how substituent positioning critically determines chirality in β-amino alcohols.

Comparative Analysis with Structural Analogs (β-Amino Alcohol Derivatives)

The structural and functional properties of this compound can be contextualized through comparison with β-amino alcohols. Below is a comparative analysis of key derivatives:

Compound Molecular Formula Key Features Applications
This compound C₁₀H₁₅NO₂ 2-Methoxyphenyl group, amino at C3, hydroxyl at C1 Hypothetical: Enzyme inhibition, ligand design
2-Amino-3-(2-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ Amino at C2, hydroxyl at C1, 2-methoxyphenyl group Intermediate in pharmaceutical synthesis
(s)-3-Amino-3-(4-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ Chiral center at C3, 4-methoxyphenyl group, amino at C3 Chiral resolution studies
3-Amino-1-phenylpropan-1-ol C₉H₁₃NO Phenyl group at C1, amino at C3, no methoxy substituent Precursor in dendrimer synthesis

Key Differences :

  • Substituent Positioning : The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs, influencing electronic effects and hydrogen-bonding capacity.
  • Chirality : The absence of a chiral center in this compound distinguishes it from enantiomerically pure derivatives like (s)-3-amino-3-(4-methoxyphenyl)propan-1-ol.
  • Functional Reactivity : The amino group’s position (C3 vs. C2) alters nucleophilic reactivity, particularly in substitution or condensation reactions.

Properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOHFGQMAYWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(2-methoxyphenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, focusing on its pharmacological effects, including antioxidant, antibacterial, and anticancer activities.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C10H15NO2. The compound features an amino group, a methoxy-substituted phenyl ring, and a propanol moiety. Various synthetic routes have been developed to obtain this compound, often involving the reaction of appropriate aryl halides with aminoalcohols or using Mannich-type reactions.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold have shown DPPH radical scavenging activity comparable to ascorbic acid, suggesting potential use in oxidative stress-related conditions .

CompoundDPPH Scavenging ActivityReference
This compound1.35 times higher than ascorbic acid

Antibacterial Activity

The antibacterial efficacy of 3-amino derivatives has been evaluated against various bacterial strains. Studies have reported that compounds derived from this structure exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.0048

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound derivatives on cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compounds were found to be more effective against U-87 cells, showcasing their potential as anticancer agents.

Cell LineIC50 (µM)Reference
U-8710.5
MDA-MB-23115.3

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antioxidant Properties : A study highlighted the antioxidant activity of a series of derivatives that included the methoxyphenyl group, showing enhanced radical scavenging capabilities compared to standard antioxidants .
  • Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of various aminopropanol derivatives, revealing their effectiveness against multiple bacterial strains with promising MIC values .
  • Cytotoxicity Against Cancer Cells : A comprehensive analysis was conducted on the anticancer properties of these compounds, indicating significant cytotoxicity in specific cancer cell lines while maintaining lower toxicity in normal cells .

Comparison with Similar Compounds

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6)

  • Structural Difference : A bromo substituent at the C5 position of the 2-methoxyphenyl group.
  • This compound is marketed as a pharmaceutical intermediate .
  • Synthesis: Not explicitly described, but likely involves halogenation steps during precursor modification.

3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 22490-86-4)

  • Structural Difference : Methoxy group at the C3 position of the phenyl ring instead of C2.
  • Application : Used as a medical intermediate, emphasizing its role in drug discovery .

3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyphenyl)propan-1-ol (Compounds 20i, 20j, 20k)

  • Structural Difference: Replacement of the amino group with a benzo[d][1,3]dioxol moiety.
  • Impact : The dioxolane ring enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. These compounds are synthesized via biomimetic dimerization with yields up to 83% .

Pharmacologically Active Analogs: NBOMe Series

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share the 2-methoxyphenylmethylamine backbone but incorporate a 2,5-dimethoxy-4-substituted phenyl group. Key differences include:

  • Potency and Toxicity: NBOMes exhibit extreme potency (active at µg doses) and high toxicity due to strong 5-HT2A receptor agonism, unlike 3-Amino-1-(2-methoxyphenyl)propan-1-ol, which lacks documented psychoactivity .
  • Structural Features: The ethanamine linker and N-benzylation in NBOMes contrast with the propanol backbone of the target compound, underscoring divergent pharmacological profiles .

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-Amino-1-(2-methoxyphenyl)propan-1-ol typically involves:

These methods are chosen to efficiently introduce the amino and hydroxyl groups while preserving the methoxyphenyl structure.

Reduction of Nitro Precursors

One common synthetic approach starts with the formation of a nitro-substituted intermediate such as 3-nitro-3-(2-methoxyphenyl)propan-1-ol or related nitroalkyl derivatives. This intermediate is then subjected to reduction to convert the nitro group (-NO2) to the amino group (-NH2).

Typical Conditions:

Parameter Details
Reducing Agent Sodium borohydride (NaBH4)
Solvent Ethanol or tetrahydrofuran (THF)
Temperature 0–25 °C
Reaction Time Several hours (varies by scale)
Outcome Conversion of nitro group to amine

This method is suitable for laboratory-scale synthesis and provides good control over reaction conditions and product purity.

Catalytic Hydrogenation

For larger-scale or industrial synthesis, catalytic hydrogenation is preferred. This involves hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce the nitro group to an amine.

Typical Conditions:

Parameter Details
Catalyst Palladium on carbon (Pd/C)
Hydrogen Pressure 1–3 atm
Solvent Ethanol or methanol
Temperature Ambient to moderate (~25–50 °C)
Reaction Time Several hours
Outcome High yield of amino alcohol

This method is scalable and widely used in pharmaceutical manufacturing due to its efficiency and cleaner reaction profile.

Nucleophilic Substitution and Amination

Another approach involves the nucleophilic substitution of halogenated precursors or amination of suitable intermediates. For example, amination of 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives under palladium catalysis has been demonstrated in related systems, which can be adapted for this compound synthesis.

Typical Catalytic System:

Component Details
Catalyst Pd(II) complex with phosphine ligands
Base Potassium tert-butoxide (t-BuONa)
Solvent tert-Amyl alcohol
Temperature 80–90 °C
Reaction Time 5–12 hours
Atmosphere Nitrogen (inert)

This method allows for selective amination under mild conditions and can be used to introduce the amino group onto aromatic or heteroaromatic systems.

Hydrochloride Salt Formation and Liberation of Free Base

For chiral amino alcohols such as (S)-2-amino-1-propanol analogues, preparation often involves formation of the hydrochloride salt followed by liberation of the free base. Although this is for a related compound, the process is informative for handling amino alcohols.

Process Summary:

  • Reaction of methoxy-substituted amine with hydrochloric acid (30–40% w/w) to form the hydrochloride salt.
  • Reaction conditions: Autoclave heating at 90–140 °C under pressure (3–45 bar) for 1–12 hours, or reflux for 30–60 hours.
  • Isolation by distillation to remove water.
  • Cooling and basification with inorganic bases (NaOH, KOH) to liberate free amino alcohol.

This method ensures high purity and control over stereochemistry when applicable.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Advantages Limitations
Nitro Precursor Reduction NaBH4 in ethanol/THF, 0–25 °C Lab scale Mild, good control May require purification steps
Catalytic Hydrogenation Pd/C, H2 gas (1–3 atm), ethanol, RT Industrial scale Scalable, clean reaction Requires hydrogenation setup
Nucleophilic Amination Pd catalyst, t-BuONa, tert-Amyl alcohol, 80–90 °C Lab/scale-up Selective, versatile Catalyst cost, longer reaction
Hydrochloride Salt Formation HCl (30–40%), autoclave or reflux heating Specialized High purity, stereochemical control High pressure/temperature

Research Findings and Analytical Considerations

  • Enantiomeric Purity: Methods involving chiral starting materials or chiral catalysts can yield enantiomerically enriched amino alcohols, critical for pharmaceutical applications.
  • Purification: Silica gel chromatography and preparative HPLC are commonly used post-reaction to isolate pure product.
  • Characterization: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and polarimetry are standard to confirm structure, purity, and stereochemistry.

Q & A

Q. What synthetic methodologies are established for 3-Amino-1-(2-methoxyphenyl)propan-1-ol, and how can reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Reduction of Nitro Precursors : Reduction of 3-(2-methoxyphenyl)-2-nitropropene using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux. Temperature control (0–25°C) minimizes side reactions and improves yield .
  • Catalytic Hydrogenation : Large-scale production employs Pd/C under hydrogen pressure (1–3 atm) to reduce nitro intermediates. Catalyst loading (5–10 wt%) and solvent polarity (methanol vs. ethyl acetate) critically affect reaction efficiency .
    Optimization involves adjusting solvent polarity, catalyst concentration, and reaction time. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydroxyl, amino, and methoxyphenyl groups. Aromatic proton signals (δ 6.8–7.4 ppm) and methoxy singlet (δ ~3.8 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 210.1364 for C₁₀H₁₅NO₂) and detects impurities .
  • HPLC with UV/Vis Detection : Quantifies purity (>95%) using reversed-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data arising from stereochemical configurations?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents. Retention time differences confirm enantiomeric excess .
  • Circular Dichroism (CD) : Correlates Cotton effects (e.g., at 220–250 nm) with absolute configuration .
  • X-ray Crystallography : Resolves ambiguities in solid-state structures by comparing experimental and simulated powder diffraction patterns .

Q. How do electronic effects of substituents (e.g., methoxy vs. fluoro groups) influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Comparative Kinetic Studies : Substituents alter reaction rates. Electron-withdrawing groups (e.g., -F) deactivate the aromatic ring, slowing electrophilic substitutions. Methoxy (-OCH₃) groups, being electron-donating, enhance para-directing effects .
  • DFT Calculations : Predict charge distribution and transition states. For example, fluorinated analogs exhibit lower HOMO-LUMO gaps, increasing susceptibility to oxidation .

Q. What in silico approaches are employed to predict the compound’s pharmacokinetic properties and biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina simulates binding to biological targets (e.g., GPCRs). The hydroxyl and amino groups form hydrogen bonds with active-site residues .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >70), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition risks .
  • MD Simulations : GROMACS assesses stability in lipid bilayers, revealing membrane penetration potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent dryness (e.g., molecular sieves for THF) and inert reaction conditions (N₂/Ar atmosphere) to minimize side reactions .
  • Byproduct Identification : LC-MS or GC-MS detects intermediates (e.g., over-reduced amines or oxidized ketones), guiding stoichiometric adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(2-methoxyphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2-methoxyphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.